![molecular formula C14H15N9O3S3 B589358 Cefazolin Amide CAS No. 1322626-65-2](/img/structure/B589358.png)
Cefazolin Amide
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Overview
Description
Cefazolin, also known as cefazoline or cephazolin, is a first-generation cephalosporin antibiotic. It is used to treat bacterial infections in many different parts of the body such as lungs, bladder, skin, bone and joints, and more . This medicine is also given before, during, or after certain types of surgery to prevent infections .
Synthesis Analysis
Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . A sequential continuous-flow synthesis of cefazolin was investigated, which enabled the target compound to be obtained in a short period without any intermediate isolation . A flexible system design that can be applied from a small-scale to medium-scale synthesis was demonstrated, and optimal parameters were established to realize the synthesis .Molecular Structure Analysis
The molecular structure of Cefazolin is C14H14N8O4S3 . It is a semi-synthetic first-generation cephalosporin for parenteral administration . It attains high serum levels and is excreted quickly via the urine .Chemical Reactions Analysis
Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . The synthesis of cefazolin involves rapid flow and efficient mixing of substrates in suitable flow reactors .Physical And Chemical Properties Analysis
Cefazolin is a small molecule with an average weight of 454.507 and a monoisotopic weight of 454.030013046 . Its chemical formula is C14H14N8O4S3 . It is known to be active against both Gram-positive and Gram-negative bacteria and has a broad antibacterial spectrum .Scientific Research Applications
Localized Drug Delivery System
Cefazolin Amide has been used in the development of a gelatin methacryloyl (GelMA)-based hydrogel drug delivery system (GelMA-DDS) for localized delivery. This system is designed to prevent and treat local surgical site infection (SSI) while avoiding the systemic side-effects of intravenous antibiotic injections . The GelMA-DDS supports excellent drug encapsulation efficiencies of up to 99% .
SSI Prophylaxis and Treatment
The GelMA-DDS loaded with Cefazolin Amide has shown promising results in SSI prophylaxis and treatment. The cefazolin delivered from GelMA induced a dose-dependent antibacterial efficacy against S. aureus .
Antibiotic in Hospital Settings
Cefazolin Amide is recommended and widely used as an antimicrobial prophylactic drug after surgical operations . It is effective against Gram-positive and Gram-negative organisms such as Staphylococcus aureus and Escherichia coli .
Inactivation of Penicillin-Binding Proteins
Cefazolin Amide acts by inactivating penicillin-binding proteins on the inner membrane of the bacterial cell wall . This makes it an effective tool in combating bacterial infections.
Adsorption on Organoclay
Cefazolin Amide has been studied for its adsorption on Spectrogel® organoclay in a batch system as an efficient remediation method . A removal efficiency above 80% was achieved, and the maximum adsorption capacity at 25 °C was 398.6 mg g −1 .
Wastewater Treatment
The post-process contaminated organoclay with Cefazolin Amide was thermally regenerated . This indicates that Spectrogel® is an environmentally friendly adsorbent for the removal of Cefazolin Amide from wastewater .
Mechanism of Action
Safety and Hazards
Cefazolin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and ensure adequate ventilation .
Future Directions
While cefazolin is a widely used antibiotic, there are concerns about the emergence of antibiotic-resistant bacteria. Therefore, there is a need for new therapeutic strategies and the development of new materials with intrinsic antimicrobial activity or that allow the increase of conventional antibiotics effectiveness . Furthermore, the frequency of cefazolin use and resultant anemia necessitates early recognition of hemolytic anemia and prompt discontinuation of cefazolin, especially with long-term use .
properties
IUPAC Name |
(7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXOAWOOZVMQQR-CGCSKFHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3C([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N9O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefazolin Amide |
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